molecular formula C9H6N2O2 B8719183 4-Cyano-3-methoxyphenyl isocyanate CAS No. 84954-08-5

4-Cyano-3-methoxyphenyl isocyanate

Cat. No.: B8719183
CAS No.: 84954-08-5
M. Wt: 174.16 g/mol
InChI Key: NYLLCPMRFMMUBF-UHFFFAOYSA-N
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Description

4-Cyano-3-methoxyphenyl isocyanate (CAS 84954-08-5) is an aromatic isocyanate featuring a cyano (-CN) group at the para position and a methoxy (-OCH₃) group at the meta position. This dual substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediate production. The electron-withdrawing cyano group enhances electrophilicity at the isocyanate (-NCO) moiety, while the methoxy group provides moderate electron-donating effects, balancing reactivity and stability .

Properties

CAS No.

84954-08-5

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

4-isocyanato-2-methoxybenzonitrile

InChI

InChI=1S/C9H6N2O2/c1-13-9-4-8(11-6-12)3-2-7(9)5-10/h2-4H,1H3

InChI Key

NYLLCPMRFMMUBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=C=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of aromatic isocyanates are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis:

Compound Name CAS Number Substituents Key Reactivity/Stability Features
4-Cyano-3-methoxyphenyl isocyanate 84954-08-5 -CN (para), -OCH₃ (meta) Balanced electrophilicity due to opposing electronic effects; hydrolytically sensitive
4-Cyano-2-methylphenyl isocyanate 618456-29-4 -CN (para), -CH₃ (ortho) Increased steric hindrance at ortho position reduces nucleophilic attack rates
3-Chloro-4-methylphenyl isocyanate 51488-20-1 -Cl (meta), -CH₃ (para) Chloro group enhances electrophilicity; methyl improves solubility in nonpolar solvents
4-(Dimethylamino)phenyl isocyanate N/A -N(CH₃)₂ (para) Strong electron-donating group reduces isocyanate reactivity; used in controlled reactions
4-Cyanophenyl isocyanate 40465-45-0 -CN (para) High electrophilicity due to strong electron withdrawal; prone to rapid hydrolysis

Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Water Solubility
3-Chloro-4-methylphenyl isocyanate 244 1.17 Hydrolyzes rapidly
4-Cyanophenyl isocyanate Not reported ~1.2 (estimated) Low (hydrolyzes)
4-(Methylthio)phenyl isocyanate Not reported Not reported Reacts with water

Note: The cyano-methoxy derivative likely has intermediate boiling points (200–250°C estimated) due to polar substituents, with density ~1.15–1.20 g/cm³ .

Key Research Findings

  • Hydrolysis Sensitivity : Compounds with electron-withdrawing groups (e.g., -CN, -Cl) hydrolyze faster than those with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) due to increased electrophilicity at the NCO group .
  • Steric Effects: Ortho-substituted derivatives (e.g., 4-cyano-2-methylphenyl isocyanate) exhibit reduced reactivity in polymer formation compared to para/meta-substituted analogues .
  • Thermal Stability: Methoxy and methyl groups enhance thermal stability in polyurethanes, whereas cyano groups improve rigidity but reduce flexibility .

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